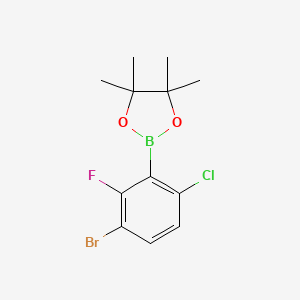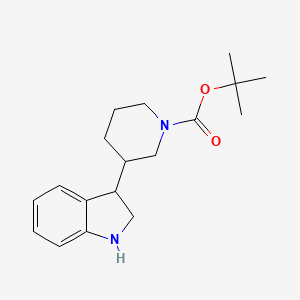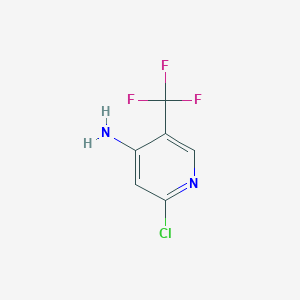
3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester
Overview
Description
“3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions due to their stability and functional group tolerance .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in Suzuki–Miyaura coupling .Scientific Research Applications
Cross-Coupling Reactions
One of the primary scientific applications of compounds similar to 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester is in cross-coupling reactions. For instance, Takagi et al. (2002) demonstrated the use of 1-alkenylboronic acid pinacol esters in palladium-catalyzed cross-coupling reactions to synthesize unsymmetrical 1,3-dienes. The process showed high yields and complete retention of configuration, highlighting the utility of boronic esters in organic synthesis and their potential role in the synthesis of complex organic molecules (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Material Science and Polymer Chemistry
In material science and polymer chemistry, boronic acid esters serve as intermediates for creating novel materials. Neilson et al. (2007) utilized boronic acid esters in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, which showed high molecular weights, superb thermal stability, and tailored light emission properties. This application underscores the versatility of boronic esters in developing advanced materials with specific optical characteristics (Neilson, Budy, Ballato, & Smith, 2007).
Catalyst-Transfer Polymerization
Boronic esters are also pivotal in catalyst-transfer polymerization processes. Nojima et al. (2016) reported on the Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid ester, leading to high-molecular-weight π-conjugated polymers. This method illustrates the potential of boronic esters in facilitating the synthesis of conjugated polymers with applications in electronics and photonics (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).
Fluoroarene Functionalization
In the domain of fluoroarene functionalization, Niwa et al. (2015) and Zhou et al. (2016) demonstrated the transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage. This method is crucial for the diversification of fluoroarene compounds, which are significant in pharmaceuticals and agrochemicals. The ability to functionalize fluoroarenes using boronic esters opens up new avenues for the synthesis of fluorinated organic compounds with enhanced properties (Niwa, Ochiai, Watanabe, & Hosoya, 2015) and (Zhou, Kuntze‐Fechner, Bertermann, Paul, Berthel, Friedrich, Du, Marder, & Radius, 2016).
Mechanism of Action
Boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, most notably in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and it’s widely used in the synthesis of various organic compounds .
The Suzuki-Miyaura coupling reaction involves the transmetalation of an organoboron compound (like a boronic ester) to a metal catalyst (like palladium), followed by a coupling reaction with an organic halide . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
The formation of highly enantioenriched boronic esters through both stoichiometric and catalytic methods has received much attention over the past decade . Accordingly, the transformations of the boronic ester moiety into other functional groups is of considerable interest in synthesis .
properties
IUPAC Name |
2-(3-bromo-6-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBYZAWFOMLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)
![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)


![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)
![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)

![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)
![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)